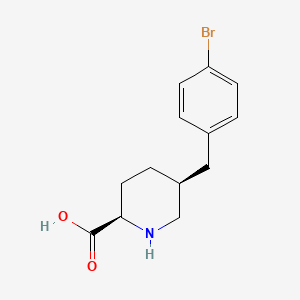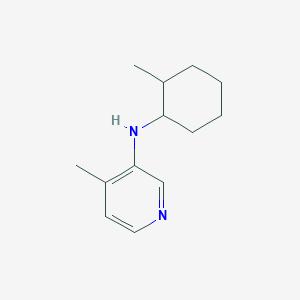
2,2-Dimethyl-6-(pyrrolidin-2-YL)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This compound is characterized by a cyclohexanone ring substituted with a pyrrolidine ring and two methyl groups. It is primarily used in research and industrial applications.
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: Known for its biological activities and use as a versatile synthon in organic synthesis.
Pyrrolidine-2,5-dione: Another derivative with significant biological and chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2,2-dimethyl-6-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)7-3-5-9(11(12)14)10-6-4-8-13-10/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
IIRXTBPDFKQTHL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=O)C2CCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)



![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
